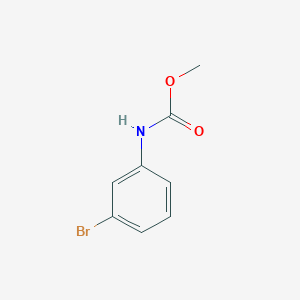

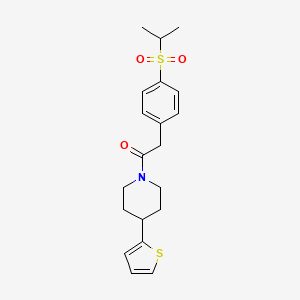

![molecular formula C13H12N2O4S B2411259 N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-48-4](/img/structure/B2411259.png)

N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific derivative and conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be quite diverse. For example, the melting point, IR spectrum, and NMR data can vary depending on the specific structure of the derivative .

Wissenschaftliche Forschungsanwendungen

- Benzothiazole derivatives have been investigated for their anticancer potential. The compound’s structure suggests it could interfere with cancer cell growth or metastasis . Further studies are needed to explore its specific mechanisms and potential therapeutic applications.

- The presence of the thiazole ring in the compound may contribute to its remarkable corrosion inhibition properties. Researchers have studied its effectiveness in protecting metal surfaces by forming dense protective coatings during adsorption . Understanding its behavior on different materials is crucial for practical applications.

- Although not directly linked to this compound, related 2-aminobenzothiazoles have shown anticonvulsant properties . Investigating whether this compound exhibits similar effects could be valuable for neurological research.

- 2-Aminobenzothiazoles are highly reactive molecules and serve as essential intermediates for synthesizing various fused heterocyclic compounds . Researchers can explore their utility in drug development.

- The benzothiazole core is present in drugs like Riluzole, which has neuroprotective properties and is used in treating amyotrophic lateral sclerosis . Investigating derivatives of our compound may reveal additional neuroprotective agents.

- Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), contains a similar core structure. Our compound, being a derivative of flurbiprofen, could potentially exhibit anti-inflammatory, analgesic, and antipyretic activities . Further research is needed to validate this.

Anticancer Properties

Corrosion Inhibition

Anticonvulsant Activity

Drug Synthesis Intermediates

Neuroprotective Agents

Anti-Inflammatory Applications

Wirkmechanismus

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound reduces the production of these inflammatory mediators .

Result of Action

The result of the compound’s action is a reduction in inflammation and pain . By inhibiting the COX enzymes and subsequently reducing the production of inflammatory mediators, the compound can alleviate symptoms associated with conditions like inflammation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-17-8-3-2-4-10-11(8)14-13(20-10)15-12(16)9-7-18-5-6-19-9/h2-4,7H,5-6H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRHTSKHPZAFMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)

![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)

![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)